
N-Formyl-Met-Leu-Phe benzylamide
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Overview
Description
N-Formyl-Met-Leu-Phe benzylamide is a synthetic tripeptide compound known for its potent chemotactic properties. It is widely used in scientific research, particularly in studies involving polymorphonuclear leukocytes (PMNs) and neutrophils. This compound plays a significant role in the field of immunology and cell signaling due to its ability to induce chemotaxis and activate immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-Phe benzylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, N-formylmethionine, to a solid resin. Subsequent amino acids, leucine and phenylalanine, are added sequentially through coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Met-Leu-Phe benzylamide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The formyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the formyl group
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Derivatives with substituted formyl groups
Scientific Research Applications
Immunological Studies
N-Formyl-Met-Leu-Phe benzylamide is widely used in immunological research to study leukocyte behavior. Its ability to induce chemotaxis has made it a standard tool for investigating the mechanisms underlying immune responses. For instance, studies have shown that fMLF can significantly enhance the migration of neutrophils towards infected tissues, demonstrating its role as a potent chemotactic agent .
Inflammation Research
The compound has been implicated in various inflammatory conditions. Research indicates that elevated levels of formyl peptide receptors are associated with diseases such as emphysema and colitis. By understanding how this compound influences inflammation, scientists aim to develop targeted therapies for these conditions .
Therapeutic Implications
Given its role in immune activation, this compound is being explored for therapeutic applications. Potential uses include:
- Anti-infective therapies : Enhancing the recruitment and activation of leukocytes at infection sites.
- Cancer immunotherapy : Modulating immune responses to improve the efficacy of cancer treatments by directing immune cells to tumor sites .
Case Study 1: Neutrophil Activation
In a study examining the effects of this compound on human neutrophils, researchers found that exposure to varying concentrations resulted in significant increases in both chemotactic response and enzyme release. The study highlighted the compound's potency compared to non-formylated peptides, underscoring its importance in immune activation .
Case Study 2: Inflammatory Disease Models
Research involving animal models of colitis demonstrated that administration of this compound exacerbated inflammation. This finding suggests that while the peptide can be beneficial in recruiting immune cells, it may also contribute to pathological inflammation when dysregulated .
Mechanism of Action
N-Formyl-Met-Leu-Phe benzylamide exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells. This binding activates G protein-coupled receptor (GPCR) signaling pathways, leading to various cellular responses such as chemotaxis, activation of respiratory burst, and secretion of lysosomal enzymes. The primary molecular targets are FPR1 and FPR2, which mediate the compound’s effects on immune cell activation and migration .
Comparison with Similar Compounds
N-Formyl-Met-Leu-Phe benzylamide is unique among chemotactic peptides due to its specific sequence and potent activity. Similar compounds include:
N-Formyl-Met-Leu-Phe: The parent compound without the benzylamide group.
N-Formyl-Met-Leu-Phe-OH: A variant with a hydroxyl group instead of benzylamide.
N-Formyl-Met-Leu-Phe-NH2: A variant with an amide group instead of benzylamide
These compounds share similar chemotactic properties but differ in their specific interactions with receptors and their stability under various conditions.
Q & A
Basic Research Questions
Q. What are the optimal protocols for preparing stable aqueous solutions of N-Formyl-Met-Leu-Phe (fMLF) for biological assays?
N-Formyl-Met-Leu-Phe is supplied as a crystalline solid. For biological experiments, prepare a stock solution by dissolving the peptide in organic solvents like DMSO (30 mg/mL) or ethanol (0.5 mg/mL). Purge solvents with inert gas to minimize oxidation. Further dilute into aqueous buffers (e.g., PBS pH 7.2, solubility ~0.1 mg/mL) immediately before use to avoid organic solvent toxicity. Avoid storing aqueous solutions for >24 hours due to instability . For organic solvent-free preparation, directly dissolve the peptide in PBS, though solubility is limited. Validate residual solvent concentrations via HPLC if necessary .
Q. How does fMLF activate formyl peptide receptors (FPRs), and what downstream signaling pathways are triggered?
fMLF binds FPR1 with high affinity (Ki = 0.8 pM), inducing Gαi protein-coupled signaling. This activates phospholipase C (PLC), generating IP3 and diacylglycerol (DAG), which mobilize intracellular Ca²⁺ and activate protein kinase C (PKC). Downstream effects include chemotaxis, NADPH oxidase-mediated reactive oxygen species (ROS) production, and p38 MAPK phosphorylation . In HL-60 cells, 1 µM fMLF triggers Ca²⁺ transients detectable via Fluo-3 AM fluorescence . Validate receptor specificity using FPR1 antagonists (e.g., cyclosporin H) or siRNA knockdown .
Q. What are standard in vitro assays to evaluate fMLF-induced neutrophil chemotaxis?
Use Zigmond chambers to establish fMLF concentration gradients (e.g., 10 nM–1 µM). Isolate human neutrophils via density centrifugation (Ficoll-Paque) and track migration using time-lapse microscopy or transwell assays. Measure chemotactic index (directional movement) and velocity. Include controls for baseline motility (e.g., buffer-only) and validate with FPR1 inhibitors . For quantitative analysis, pair with flow cytometry to assess CD11b/CD18 integrin upregulation, a marker of neutrophil activation .
Advanced Research Questions
Q. How can isotopic labeling (¹³C/¹⁵N) of fMLF enhance structural studies via solid-state NMR?
Isotopic labeling enables precise measurement of dipolar couplings and chemical shifts in peptide-receptor interactions. Synthesize ¹³C/¹⁵N-labeled fMLF using Fmoc solid-phase peptide synthesis (SPPS) on Wang resin. Optimize formylation with formic acid/acetic anhydride (1:1 v/v, 2 hr, RT). Validate labeling efficiency via ESI-MS and ¹³C NMR. For magic-angle spinning (MAS) NMR, use ~20 kHz spinning frequency and cross-polarization (CP) to enhance sensitivity. Compare dipolar coupling parameters (e.g., 1H-15N) to unlabeled peptide for dynamic structural insights .
Q. How to resolve contradictory EC₅₀ values for fMLF in smooth muscle contraction assays?
Reported EC₅₀ values vary across tissues: guinea pig jejunum (11 nM), proximal colon (3.5 nM), and distal colon (2.2 nM) . These discrepancies may arise from tissue-specific FPR expression, receptor density, or coupling to secondary messengers. Standardize protocols by:
- Using age- and strain-matched animals.
- Pre-treating tissues with indomethacin (10 µM) to block prostaglandin interference.
- Measuring contractions via isometric transducers and normalizing to maximal KCl-induced responses .
Q. What experimental strategies differentiate FPR1 vs. FPRL1 signaling in fMLF-mediated cell migration?
FPRL1 (low-affinity fMLF receptor) mediates migration in vascular smooth muscle cells, while FPR1 dominates in neutrophils. To dissect roles:
- Use FPR1-specific antagonists (e.g., Boc-MLF) vs. FPRL1 inhibitors (e.g., WRW4).
- Perform siRNA knockdown in human coronary smooth muscle cells (HCASMCs) and assess migration via scratch assays.
- Measure MMP-2/9 activity via gelatin zymography, as FPRL1 upregulates metalloproteinases via ERK1/2 .
Q. How does fMLF influence osteoblast-adiopocyte lineage commitment in bone marrow stromal cells?
fMLF promotes osteogenesis by activating FPR1-p38 MAPK signaling. Treat stromal cells (e.g., ST2 cells) with 10–100 nM fMLF for 7–14 days. Assess osteoblast markers (alkaline phosphatase, Runx2) via qPCR and adipocyte markers (PPARγ, FABP4) via Oil Red O staining. Use p38 inhibitors (SB203580) to confirm pathway specificity. Note that prolonged exposure (>72 hr) may induce apoptosis via Fas ligand upregulation .
Q. Methodological Considerations
Q. How to optimize fMLF dosing in vivo for inflammation models without inducing tolerance?
In murine peritonitis models, administer 1–10 µg fMLF intraperitoneally. Pre-treat with cytochalasin B (5 µg/mouse) to enhance neutrophil recruitment. Monitor tolerance by repeating stimulation after 24 hr; reduced cell infiltration indicates receptor desensitization. For chronic models, alternate fMLF with other chemoattractants (e.g., C5a) to bypass tachyphylaxis .
Q. What controls are critical when studying fMLF-induced neurotransmitter release in enteric neurons?
Use tetrodotoxin (TTX, 1 µM) to block voltage-gated Na⁺ channels and distinguish direct fMLF effects from action potential-driven release. Include thiorphan (10 µM) to inhibit neuropeptide degradation. Validate via ELISA for substance P or CGRP. Compare responses in FPR1-knockout vs. wild-type mice to confirm receptor dependency .
Q. Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory effects of fMLF despite its pro-inflammatory role?
Paradoxical anti-inflammatory outcomes (e.g., reduced TNF-α) may arise from dose-dependent effects. High fMLF concentrations (>1 µM) activate inhibitory pathways (e.g., cAMP-PKA) via FPR1 internalization. Test 0.1–10 µM fMLF in LPS-primed macrophages and measure TNF-α via ELISA. Use FPR1-deficient cells to isolate off-target effects .
Properties
Molecular Formula |
C28H38N4O4S |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C28H38N4O4S/c1-20(2)16-24(31-27(35)23(30-19-33)14-15-37-3)28(36)32-25(17-21-10-6-4-7-11-21)26(34)29-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)/t23-,24-,25-/m0/s1 |
InChI Key |
SYWWPBYRTBWRKE-SDHOMARFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CCSC)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O |
Origin of Product |
United States |
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